3-methoxy-N-methylpyrazin-2-amine
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Overview
Description
3-methoxy-N-methylpyrazin-2-amine is a nitrogen-containing heterocyclic compound. It is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products . The compound has a molecular formula of C6H9N3O and a molecular weight of 139.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-methylpyrazin-2-amine can be achieved through various methods. One common approach involves the reaction of 2-chloropyrazine with methanol and methylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize similar synthetic routes but are optimized for efficiency and yield. These processes may include continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-methylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
3-methoxy-N-methylpyrazin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-methoxy-N-methylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-3-methylpyrazine: Similar in structure but lacks the N-methyl group.
3-methoxy-5-methylpyrazine: Similar but with a different substitution pattern on the pyrazine ring.
Uniqueness
3-methoxy-N-methylpyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
3-methoxy-N-methylpyrazin-2-amine |
InChI |
InChI=1S/C6H9N3O/c1-7-5-6(10-2)9-4-3-8-5/h3-4H,1-2H3,(H,7,8) |
InChI Key |
QCFNELBMTWIRMD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN=C1OC |
Origin of Product |
United States |
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